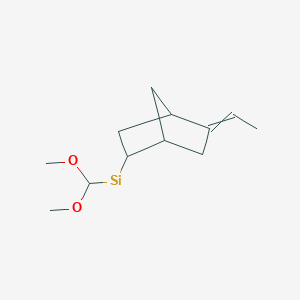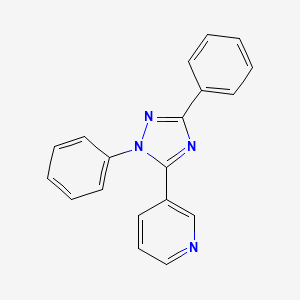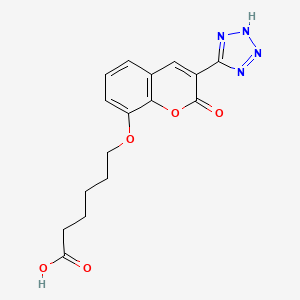
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- is a complex organic compound with the molecular formula C16H16N4O5 This compound is notable for its unique structure, which includes a hexanoic acid moiety linked to a benzopyran ring system through a tetrazole group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Benzopyran Ring: The benzopyran ring can be synthesized through a cyclization reaction involving salicylaldehyde and an appropriate ketone under acidic conditions.
Introduction of the Tetrazole Group: The tetrazole group is introduced via a [2+3] cycloaddition reaction between an azide and a nitrile.
Attachment of the Hexanoic Acid Moiety: The final step involves esterification or amidation to attach the hexanoic acid moiety to the benzopyran-tetrazole intermediate.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
化学反応の分析
Types of Reactions
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the benzopyran or tetrazole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2) or nucleophiles (e.g., NH3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: Used in the development of new materials and as an intermediate in the production of specialty chemicals.
作用機序
The mechanism of action of Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- involves its interaction with specific molecular targets. The benzopyran ring can interact with various enzymes or receptors, while the tetrazole group may enhance binding affinity or specificity. The hexanoic acid moiety can influence the compound’s solubility and bioavailability.
類似化合物との比較
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-8-yl)oxy)- can be compared with similar compounds such as:
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-5-yl)oxy)-: Differing in the position of the benzopyran ring attachment.
Hexanoic acid, 6-((2-oxo-3-(1H-tetrazol-5-yl)-2H-1-benzopyran-7-yl)oxy)-: Another positional isomer with distinct properties.
These comparisons highlight the uniqueness of the compound in terms of its reactivity, applications, and potential for further research.
特性
CAS番号 |
103876-51-3 |
|---|---|
分子式 |
C16H16N4O5 |
分子量 |
344.32 g/mol |
IUPAC名 |
6-[2-oxo-3-(2H-tetrazol-5-yl)chromen-8-yl]oxyhexanoic acid |
InChI |
InChI=1S/C16H16N4O5/c21-13(22)7-2-1-3-8-24-12-6-4-5-10-9-11(15-17-19-20-18-15)16(23)25-14(10)12/h4-6,9H,1-3,7-8H2,(H,21,22)(H,17,18,19,20) |
InChIキー |
MTRJIRYVDCRTML-UHFFFAOYSA-N |
正規SMILES |
C1=CC2=C(C(=C1)OCCCCCC(=O)O)OC(=O)C(=C2)C3=NNN=N3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[(E)-{2-[(2-Aminoethyl)amino]naphthalen-1-yl}diazenyl]benzene-1-sulfonamide](/img/structure/B14334082.png)
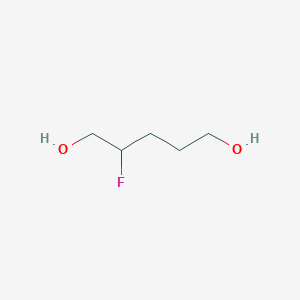
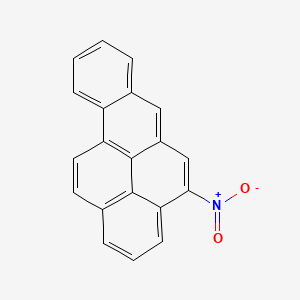
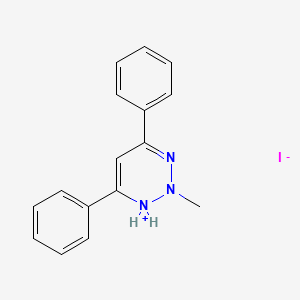

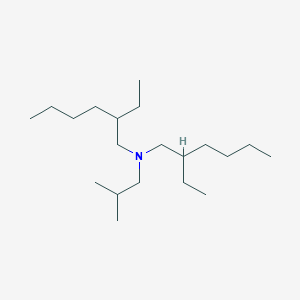
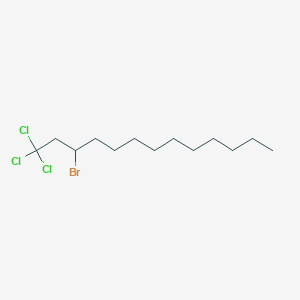
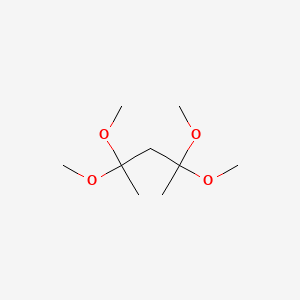
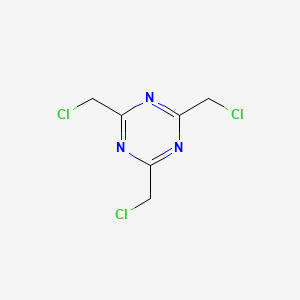
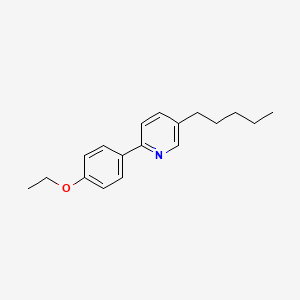
![10-(2,3-dihydroxy-3-methylbutyl)-5-hydroxy-2,2,8-trimethylpyrano[3,2-g]chromen-6-one](/img/structure/B14334159.png)
